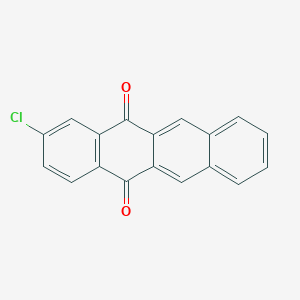
2-Chlorotetracene-5,12-dione
Cat. No. B8634965
M. Wt: 292.7 g/mol
InChI Key: UGWCTNFAIFEBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07315042B2
Procedure details


A 500 mL flask was successively loaded with trifluoromethanesulfonic acid (175 mL), 3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acid (Formula XV, 25.5 g), and trifluoromethanesulfonic anhydride (21 mL). The mixture was heated at 155° C. for 10 hours. The violet-blue solution was gradually poured into a 2 L beaker containing 1 L of crushed ice. Additional ice was added as necessary to keep the solution cold. The brown-green mixture was poured onto a large 25-50 μm glass frit, and the isolated solid was washed with water (1 L), methanol (300 mL), and then air-dried overnight. The crude material was purified by high vacuum train sublimation (less than 10−3 Torr) at a source temperature of 165° C. to afford 17.5 g (73 percent yield) of bright yellow product. 1H NMR (400 MHz, d6-DMSO): δ 8.89 (‘s’, 6-H and 11-H), 8.36 (m, 4 lines, J=3.2 Hz, 7-H and 10-H), 8.30 (‘d’, J=8 Hz, 4-H), 8.22 (‘d’, 2 Hz, 1-H), 8.02 (‘dd’, J=2 Hz, 4 Hz), 7.82 (m, 4 lines, J=3.2 Hz, 8-H and 9-H).

Name
3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acid
Quantity
25.5 g
Type
reactant
Reaction Step One

Name
Formula XV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two

Yield
73%
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[Cl:9][C:10]1[CH:30]=[CH:29][C:13]([C:14]([C:16]2[C:17]([C:26](O)=[O:27])=[CH:18][C:19]3[C:24]([CH:25]=2)=[CH:23][CH:22]=[CH:21][CH:20]=3)=[O:15])=[CH:12][CH:11]=1.FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O>>[Cl:9][C:10]1[CH:30]=[CH:29][C:13]2[C:14](=[O:15])[C:16]3[C:17](=[CH:18][C:19]4[C:24]([CH:25]=3)=[CH:23][CH:22]=[CH:21][CH:20]=4)[C:26](=[O:27])[C:12]=2[CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
|
Name
|
3-(4-chlorobenzoyl)-naphthalene-2-carboxylic acid
|
|
Quantity
|
25.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)C=2C(=CC3=CC=CC=C3C2)C(=O)O)C=C1
|
|
Name
|
Formula XV
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=O)C=2C(=CC3=CC=CC=C3C2)C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
21 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
155 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The violet-blue solution was gradually poured into a 2 L beaker
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Additional ice was added as necessary
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The brown-green mixture was poured onto a large 25-50 μm glass frit
|
WASH
|
Type
|
WASH
|
|
Details
|
the isolated solid was washed with water (1 L), methanol (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by high vacuum train sublimation (less than 10−3 Torr) at a source temperature of 165° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=2C(C3=CC4=CC=CC=C4C=C3C(C2C=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.5 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
